molecular formula C19H22ClN5O2 B2734681 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-chlorobenzyl)propanamide CAS No. 946259-43-4

3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-chlorobenzyl)propanamide

Katalognummer: B2734681
CAS-Nummer: 946259-43-4
Molekulargewicht: 387.87
InChI-Schlüssel: XJGHFJBWTLGIIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-chlorobenzyl)propanamide is a synthetic small molecule based on the pyrazolo[3,4-d]pyrimidin-4-one scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and its ability to serve as a core template for kinase inhibition . The compound features a tert-butyl group at the N1 position, which influences the molecule's steric and pharmacokinetic properties, and a propanamide linker at the C5 position that is functionalized with a 2-chlorobenzyl group . This specific substitution pattern, particularly the chlorobenzyl moiety, is strategically designed to enhance interactions with hydrophobic regions of biological targets and may influence the compound's selectivity and potency . While direct pharmacological data for this specific analog may be limited, extensive research on closely related pyrazolo[3,4-d]pyrimidine derivatives indicates significant potential for application in oncological research. Structural analogs within this chemical class have demonstrated potent inhibitory activity against various protein kinases, including members of the Src kinase family (such as Lyn and Lck), which are critical regulators of signal transduction pathways in cancer cells and immune responses . The mechanism of action for these analogs typically involves competitive binding at the ATP-binding pocket of the target kinase, thereby suppressing enzymatic activity and leading to the inhibition of cell proliferation and the induction of apoptosis in malignant cell lines . Beyond oncology, this compound is a valuable chemical tool for probing fundamental biochemical processes, including enzyme function and intracellular signaling networks. It is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this compound for high-throughput screening, target validation, and structure-activity relationship (SAR) studies to advance the development of novel therapeutic agents.

Eigenschaften

IUPAC Name

3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[(2-chlorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c1-19(2,3)25-17-14(11-23-25)18(27)24(12-22-17)9-8-16(26)21-10-13-6-4-5-7-15(13)20/h4-7,11-12H,8-10H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGHFJBWTLGIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

N-(3-(Trifluoromethyl)phenyl) Analog

  • Structure : 3-(1-(tert-Butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)propanamide .
  • The CF₃ group’s hydrophobicity may alter pharmacokinetic profiles.

Chromen-2-yl Substituted Analog

  • Structure: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide .
  • Key Difference : Incorporation of a chromen-2-yl moiety increases molecular complexity and planarity, likely enhancing DNA intercalation or topoisomerase inhibition. The sulfonamide group adds hydrogen-bonding capacity, contrasting with the propanamide linker in the target compound.

4-Fluoro-2-Hydroxyphenyl Analog

  • Structure : 6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent Key Feature Source
Target Compound ~432.89* 2-Chlorobenzyl High lipophilicity Estimated
N-(3-(Trifluoromethyl)phenyl) Analog 446.41 3-Trifluoromethylphenyl Enhanced metabolic stability
Chromen-2-yl Analog 589.1 Chromen-2-yl, sulfonamide Planar structure, DNA interaction
4-Fluoro-2-Hydroxyphenyl Analog ~335.33* 4-Fluoro-2-hydroxyphenyl Improved solubility

*Calculated based on structural formula.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.